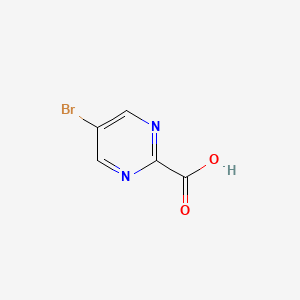

5-Bromopyrimidine-2-carboxylic acid

描述

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical and Pharmaceutical Research

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a privileged position in the realms of chemistry and pharmacology. researchgate.netbohrium.com This significance is rooted in its natural prevalence as a core component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. researchgate.net This biological ubiquity has inspired medicinal chemists to explore synthetic pyrimidine derivatives for a vast range of therapeutic applications. gsconlinepress.com The pyrimidine scaffold is a key pharmacophoric feature in numerous clinically approved drugs, demonstrating its versatility in interacting with various biological targets. bohrium.com

The inherent chemical properties of the pyrimidine ring, being an electron-rich heterocycle with two nitrogen atoms, allow for extensive structural modifications. mdpi.com This adaptability enables the fine-tuning of the physicochemical and pharmacological properties of its derivatives. Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. bohrium.commdpi.com The ability to synthesize a diverse library of pyrimidine derivatives, often through well-established methods like the Biginelli reaction, further enhances its appeal as a foundational structure in drug discovery and development. mdpi.com

Rationale for Focused Investigation of 5-Bromopyrimidine-2-carboxylic Acid as a Synthetic Intermediate and Bioactive Scaffold

The focused investigation of this compound stems from its unique combination of functional groups, which render it a highly versatile synthetic intermediate and a promising bioactive scaffold. lookchem.com The pyrimidine ring itself provides the foundational structure with inherent biological relevance. The strategic placement of a bromine atom at the 5-position and a carboxylic acid group at the 2-position offers multiple avenues for chemical modification. lookchem.com

The bromine atom serves as a reactive handle, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for introducing diverse substituents onto the pyrimidine core, thereby creating a library of novel compounds with potentially varied biological activities. The carboxylic acid group, on the other hand, provides a site for amide bond formation, esterification, or conversion to other functional groups. This dual functionality allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). bohrium.com

From a bioactive perspective, the term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to interact with specific biological targets. nih.govresearchgate.net this compound fits this description perfectly. Its derivatives have been investigated for their potential as modulators of metabotropic glutamate (B1630785) receptors and as precursors for antiviral and anticancer agents. The pyrimidine core can mimic endogenous molecules, while the substituents introduced via the bromo and carboxyl functionalities can enhance binding affinity and selectivity to target proteins.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃BrN₂O₂ | lookchem.com |

| Molecular Weight | 202.99 g/mol | lookchem.com |

| Melting Point | 193-198 °C | lookchem.com |

| Appearance | White to Yellow Solid | sigmaaldrich.com |

| Water Solubility | Slightly soluble | lookchem.com |

| PKA | 2.85±0.10 (Predicted) | lookchem.com |

Overview of Key Research Areas and Objectives for this compound

The research landscape for this compound is primarily centered on its utility as a pivotal building block in the synthesis of functional molecules for the pharmaceutical and agrochemical industries. lookchem.com A major objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. google.com

Key research areas include:

Pharmaceutical Development: A significant portion of research is dedicated to using this compound as a starting material for the synthesis of novel drug candidates. lookchem.com This includes the development of potential antiviral and anticancer agents, where the pyrimidine scaffold is a known pharmacophore. For instance, its derivatives are explored for their ability to inhibit key enzymes involved in disease progression.

Agrochemical Synthesis: The compound serves as an important intermediate in the creation of new agrochemicals. lookchem.com The objective is to leverage the reactivity of the molecule to produce herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Materials Science: The unique electronic properties of the pyrimidine ring, modified by the bromo and carboxylic acid groups, make it a candidate for incorporation into novel organic materials, such as dyes and pigments. lookchem.com

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: A fundamental objective is to synthesize a diverse range of derivatives and evaluate their biological activities. This allows for the elucidation of SAR, providing insights into how specific structural modifications influence the compound's interaction with biological targets. bohrium.com This knowledge is crucial for the rational design of more potent and selective molecules.

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for drug discovery (e.g., metabotropic glutamate receptor modulators) | |

| Precursor for antiviral and anticancer agents | ||

| Agrochemicals | Intermediate for the synthesis of various agrochemicals | lookchem.com |

| Dyestuff Industry | Intermediate for the production of dyes and pigments | lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPTXUYKEDPXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586108 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-87-6 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Bromopyrimidine 2 Carboxylic Acid

Reactivity Profiling of the Bromine Substituent on the Pyrimidine (B1678525) Ring

The reactivity of 5-bromopyrimidine-2-carboxylic acid is significantly influenced by the presence of the bromine atom at the C5 position of the pyrimidine ring. This substituent plays a crucial role in the chemical behavior of the molecule, particularly in substitution and cross-coupling reactions. The bromine atom at the C5 position enhances the potential for electrophilic substitution.

The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, in substitution reactions. This reactivity allows for the introduction of diverse functional groups at this position, making this compound a versatile building block in the synthesis of more complex molecules. guidechem.com

Furthermore, the bromine substituent is instrumental in facilitating metal-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling, where the bromine atom can be coupled with boronic acids in the presence of a palladium catalyst. This type of reaction is a powerful tool for forming new carbon-carbon bonds and is widely used in the synthesis of pharmaceutical and agrochemical compounds. lookchem.com The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group can influence the reactivity of the C-Br bond, making it susceptible to such catalytic transformations.

In some instances, the pyrimidine ring itself, when protonated, can act as an electrophile in reactions such as Friedel-Crafts type alkylations. nih.gov While this reactivity is more associated with the pyrimidine core, the presence and position of the bromine atom can direct the outcome of such reactions. For example, studies on related 5-bromopyrimidines have shown that they can undergo mono-alkylation in the presence of an acid. nih.gov

The following table provides examples of reaction products formed from the reactivity of the bromine substituent in related 5-bromopyrimidine (B23866) compounds.

| Product Name | Reactants | Reaction Type |

| 5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine | 5-Bromopyrimidine and Anisole | Friedel-Crafts Alkylation |

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol | 5-Bromopyrimidine and 2-Methylphenol | Friedel-Crafts Alkylation |

| 5-Bromo-6-(4-methoxy-3-methylphenyl)-1,6-dihydropyrimidine | 5-Bromopyrimidine and 4-Methoxy-3-methyltoluene | Friedel-Crafts Alkylation |

Table 1: Examples of reactions involving the bromine substituent on the pyrimidine ring.

Transformations Involving the Carboxylic Acid Functional Group (e.g., Esterification)

The carboxylic acid group at the C2 position of this compound is a key functional handle for a variety of chemical transformations. This group can be readily converted into other functional groups, which is a common strategy in the synthesis of derivatives with modified properties.

One of the most common transformations is esterification. The carboxylic acid can be reacted with an alcohol, such as methanol (B129727) or ethanol, typically in the presence of an acid catalyst, to form the corresponding ester. For instance, the reaction with methanol yields methyl 5-bromopyrimidine-2-carboxylate. These ester derivatives often exhibit improved solubility in organic solvents compared to the parent carboxylic acid.

The carboxylic acid group can also undergo reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH4) or milder ones such as sodium borohydride (B1222165) (NaBH4), the carboxylic acid can be reduced to a primary alcohol. This transformation provides a route to 2-(hydroxymethyl)-5-bromopyrimidine.

Furthermore, the carboxylic acid functionality allows for the formation of amide bonds. By reacting with an amine, often activated by a coupling agent, an amide can be formed. This reaction is fundamental in medicinal chemistry for linking the pyrimidine core to other molecular fragments.

Decarboxylative cross-coupling reactions represent another transformation pathway, where the carboxylic acid group is replaced. nih.gov Although more commonly applied to other types of carboxylic acids, this strategy can be a powerful tool for functionalization. rsc.org

The table below summarizes key transformations of the carboxylic acid group.

| Transformation | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol) | Ester |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

| Amide Formation | Amine, Coupling Agent | Amide |

Table 2: Common transformations of the carboxylic acid group.

Exploration of Acid-Catalyzed Reaction Mechanisms

Acid catalysis plays a significant role in the reactivity of this compound and its derivatives. Protonic acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and acetic acid (CH3COOH) can be used to promote various reactions. google.com

In the context of Friedel-Crafts type reactions involving 5-bromopyrimidine, the pyrimidine ring can be protonated by a strong acid. This protonation increases the electrophilicity of the pyrimidine ring, enabling it to react with electron-rich aromatic compounds. nih.gov This acid-mediated alkylation provides a pathway to synthesize 4-aryl-5-bromopyrimidines. nih.gov

In a patented method for preparing 5-bromo-2-substituted pyrimidines, glacial acetic acid is utilized as both a protic solvent and an acid catalyst to facilitate the reaction. google.com The acidic environment is crucial for the condensation reaction between 2-bromomalonaldehyde (B19672) and an amidine to form the pyrimidine ring. google.com In some cases, molecular sieves are added to the reaction system, which can act as desiccants and may also have a catalytic role in promoting the acid-catalyzed reaction. google.com

The synthesis of 5-bromopyrimidine itself can be achieved through a reaction catalyzed by boron trioxide at high temperatures, which acts as a Lewis acid. chemicalbook.com This highlights the broader applicability of acid catalysis, including both Brønsted and Lewis acids, in the synthesis and transformation of brominated pyrimidines.

Radical Chemistry Pathways Relevant to this compound Derivatives

While ionic reactions are more commonly described for this compound, the potential for radical chemistry pathways exists, particularly for its derivatives. The bromine atom on the pyrimidine ring can be a precursor for radical generation.

The C-Br bond can be cleaved under certain conditions, such as photolysis or in the presence of radical initiators, to form a pyrimidinyl radical. This reactive intermediate can then participate in various radical reactions, including addition to alkenes or alkynes, or in atom transfer radical addition (ATRA) reactions.

While specific studies on the radical chemistry of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that such pathways are plausible. For instance, decarboxylative functionalizations can occur under photoredox catalysis, which involves radical intermediates. rsc.org This approach has become increasingly popular for the functionalization of carboxylic acids.

The synthesis of various organic compounds can involve radical mechanisms, and intermediates derived from pyrimidines are no exception. The unique electronic properties of the pyrimidine ring, combined with the presence of the bromine atom and the carboxylic acid group, could lead to interesting and potentially useful radical-mediated transformations. Further research in this area could uncover novel synthetic routes and applications for this class of compounds.

Derivatization and Functionalization Strategies of 5 Bromopyrimidine 2 Carboxylic Acid

Synthesis of Ester Analogs (e.g., Methyl 5-Bromopyrimidine-2-carboxylate)

The carboxylic acid group of 5-bromopyrimidine-2-carboxylic acid is readily converted into its corresponding ester analogs. This transformation is a fundamental strategy to enhance the compound's solubility in organic solvents and to protect the carboxylic acid functionality during subsequent reactions. The most common ester analog is Methyl 5-bromopyrimidine-2-carboxylate.

Standard esterification methods, such as reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, are typically employed. For instance, refluxing this compound with methanol (B129727) and a few drops of sulfuric acid can yield the methyl ester. nih.gov

The resulting ester, Methyl 5-bromopyrimidine-2-carboxylate, serves as a crucial precursor in the development of novel pharmaceuticals, including antiviral and anticancer agents. chemimpex.com It is also used in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). chemicalbook.com The esterification improves the compound's handling and reactivity for further modifications.

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 37131-87-6 | C5H3BrN2O2 | Intermediate in organic synthesis |

| Methyl 5-bromopyrimidine-2-carboxylate | 89581-38-4 | C6H5BrN2O2 | Pharmaceutical and agrochemical research |

| Ethyl 5-bromopyrimidine-2-carboxylate | 1197193-30-8 | C7H7BrN2O2 | Chemical synthesis intermediate |

Amide and Other Carboxylic Acid Derivative Formation

The carboxylic acid moiety of this compound can be transformed into a variety of other derivatives, with amide formation being a particularly significant modification. Amide bonds are prevalent in biologically active molecules, and their formation from this scaffold allows for the introduction of diverse substituents.

The synthesis of amides can be achieved through several standard peptide coupling methods. These typically involve activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with a primary or secondary amine. khanacademy.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine.

The resulting 5-bromopyrimidine-2-carboxamides are explored for their potential biological activities. The amide nitrogen and its substituents can participate in hydrogen bonding and other interactions, which is crucial for binding to biological targets.

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| This compound amide | 38275-60-4 | C5H4BrN3O | Primary amide derivative |

Site-Specific Introduction of Diverse Functionalities for Structure-Activity Relationship (SAR) Investigations

The dual reactivity of this compound, with its bromine atom and carboxylic acid group, makes it an excellent scaffold for Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, allowing for the rational design of more potent and selective compounds.

The bromine atom at the C5 position is a key functional handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the installation of various aryl, heteroaryl, alkyl, and amino groups.

Simultaneously, the carboxylic acid group at the C2 position can be converted into esters, amides, or other bioisosteres to modulate properties like solubility, cell permeability, and target engagement. By systematically modifying both positions, researchers can probe the specific interactions of the molecule with its biological target, such as enzymes or receptors, and optimize its pharmacological profile. nih.gov For example, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as EGFR tyrosine kinase inhibitors, demonstrating how modifications to a core structure can lead to potent anti-cancer agents. nih.govresearchgate.net

Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Building Block

Beyond simple derivatization, this compound serves as a versatile building block for the construction of more complex, novel heterocyclic scaffolds. Its inherent reactivity allows for its incorporation into fused ring systems and other intricate molecular architectures.

The bromine atom can participate in intramolecular cyclization reactions, often following an initial modification at the carboxylic acid position. For instance, after converting the carboxylic acid to an amide, the bromine can undergo a palladium-catalyzed intramolecular C-N bond formation to yield a fused pyrimido-lactam system.

Furthermore, the pyrimidine (B1678525) ring itself can be a platform for annulation reactions, where adjacent rings are constructed. These strategies have led to the synthesis of a variety of new heterocyclic systems, which are then evaluated for their potential applications in areas such as pharmaceuticals and materials science. ajchem-a.com The development of these novel scaffolds from readily available starting materials like this compound is a significant area of research in synthetic organic chemistry. google.com

Computational and Theoretical Investigations of 5 Bromopyrimidine 2 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds like 5-Bromopyrimidine-2-carboxylic acid.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. physchemres.orgrsc.org These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, studies on similar pyrimidine (B1678525) derivatives have successfully used DFT to replicate and explain their structural and geometric features. nih.gov

Furthermore, DFT is instrumental in understanding the effects of substituents on the pyrimidine ring. The bromine atom at the 5-position and the carboxylic acid group at the 2-position significantly influence the electronic distribution and reactivity of the molecule. DFT calculations can quantify these effects by analyzing the electron density and electrostatic potential. A study on pyrimidine derivatives demonstrated the utility of DFT in explaining the electronic behavior of these molecules. nih.gov While specific DFT data for this compound is not extensively published, the methodologies applied to analogous compounds provide a robust framework for its analysis. physchemres.orgrsc.orgscirp.org

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bonding Orbital (NBO) Analysis, Total, Partial, and Overlap Population Density of States (TDOS, PDOS, OPDOS))

Molecular orbital analysis provides a deeper understanding of the chemical reactivity and kinetic stability of a molecule.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For pyrimidine derivatives, the HOMO-LUMO gap can be calculated using DFT methods to explore their reactivity. physchemres.org

Natural Bonding Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a localized picture of the electron density and allows for the investigation of charge transfer and hyperconjugative interactions. In a study of a pyrimidine derivative insecticide, NBO analysis revealed the charge distribution and the influence of hyperconjugative interactions on the molecular structure. emmanuelcollege.ac.in For this compound, NBO analysis could elucidate the interactions between the bromine and carboxylic acid substituents and the pyrimidine ring.

Density of States (DOS): The total (TDOS), partial (PDOS), and overlap population (OPDOS) density of states analyses are used to understand the contribution of different atoms and orbitals to the molecular orbitals. These analyses are particularly useful in understanding the electronic structure of complex systems and have been applied to study the adsorption of pyrimidine derivatives on surfaces. dergipark.org.tr

| Parameter | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.96 |

Potential Energy Surface (PES) Mapping and Conformational Analysis

Potential Energy Surface (PES) mapping and conformational analysis are essential for understanding the flexibility of a molecule and identifying its stable conformers. The C-C bond in pseudouridine, an isomer of uridine, grants it more rotational freedom and conformational flexibility, which is critical for its biological function. wikipedia.org Similarly, for this compound, the rotation around the C-C bond connecting the carboxylic acid group to the pyrimidine ring is a key conformational variable.

By mapping the PES as a function of the dihedral angle of the carboxylic acid group, the global minimum energy conformation and the rotational barriers can be determined. This analysis helps in understanding how the molecule might interact with biological receptors or other molecules. While a specific PES map for this compound is not available, the principles of conformational analysis are well-established and applicable.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic interaction. emmanuelcollege.ac.inuni-muenchen.de A study on a pyrimidine with a bromine substituent at the 5-position showed that the electrostatic potential is influenced by the substituent. researchgate.net The region around the bromine atom can exhibit a positive potential, known as a σ-hole, which can participate in halogen bonding. dtic.milnih.gov This feature is crucial for understanding the intermolecular interactions of this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Pyrimidine derivatives have been investigated for their NLO properties due to their π-deficient and electron-withdrawing nature, which makes them suitable for creating push-pull molecules. rsc.orgrsc.org

The NLO properties of a molecule, such as the first-order hyperpolarizability (β), can be predicted using computational methods like DFT. These calculations can help in designing new molecules with enhanced NLO activity. Studies on pyrimidine derivatives have shown that their NLO response can be tuned by modifying the substituents on the pyrimidine ring. rsc.org While specific NLO data for this compound is not available, the general findings for related compounds suggest that the combination of the electron-withdrawing carboxylic acid and the bromine atom could lead to interesting NLO properties.

The table below shows the calculated NLO properties for a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). rsc.org

| Property | Value |

| Dipole moment (μ) | 4.58 D |

| Mean polarizability (α) | 33.7 x 10-24 esu |

| First-order hyperpolarizability (β) | 1.2 x 10-30 esu |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. uran.uaresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies on pyrimidine derivatives have been used to evaluate their potential as inhibitors for various enzymes. nih.govuran.ua

While there are no specific published docking studies for this compound against a particular target, its structural features suggest potential interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrimidine nitrogens can also form hydrogen bonds. The bromine atom could participate in halogen bonding with the receptor. A hypothetical docking study would involve selecting a relevant protein target and using software like AutoDock to predict the binding mode and affinity.

The table below illustrates typical interactions observed in docking studies of pyrimidine derivatives with protein targets.

| Ligand | Protein Target | Key Interactions | Reference |

| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | TrmD Pseudomonas aeruginosa | Hydrogen bonding, π-π stacking | uran.ua |

| Ferrocenyl-pyrimidine derivatives | BCR-ABL1 kinase | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Pyrimidine derivatives | COX-2 | Hydrogen bonding | nih.gov |

Spectroscopic Characterization Methodologies for 5 Bromopyrimidine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Bromopyrimidine-2-carboxylic acid by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The most downfield signal is anticipated for the acidic proton of the carboxylic acid group (-COOH), typically appearing in the region of 10-12 ppm. libretexts.org This signal is often broad due to hydrogen bonding and can be confirmed by its disappearance upon shaking the sample with deuterium oxide (D₂O). The pyrimidine (B1678525) ring contains two protons, which are expected to appear as sharp singlets due to the lack of adjacent protons for coupling. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears significantly downfield, generally in the 165-190 ppm range. oregonstate.edulibretexts.org The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment, influenced by the attached bromine atom, nitrogen atoms, and the carboxylic acid substituent. The carbon atom bonded to the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect.

| ¹H NMR: Predicted Chemical Shifts (δ) and Multiplicities | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) |

| Pyrimidine Ring (CH) | ~8.5 - 9.5 (two distinct singlets) |

| ¹³C NMR: Predicted Chemical Shift (δ) Ranges | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 190 |

| Pyrimidine Ring (C-Br) | ~110 - 125 |

| Pyrimidine Ring (C-H) | ~155 - 165 |

| Pyrimidine Ring (C-COOH) | ~150 - 160 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Spectroscopy)

Vibrational spectroscopy, including FTIR and FT-Raman, is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration of the conjugated carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. spectroscopyonline.com Other significant peaks include the C-O stretching vibration, found between 1210 and 1320 cm⁻¹, and a broad O-H out-of-plane bending vibration around 900 cm⁻¹. spectroscopyonline.com Vibrations associated with the pyrimidine ring, such as C-N and C=C stretching, will appear in the fingerprint region (below 1600 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. While the O-H and C=O stretches of the carboxylic acid are visible, Raman spectroscopy is particularly effective for identifying vibrations of the pyrimidine ring system. researchgate.netresearchgate.net The symmetric vibrations of the aromatic ring and the C-Br stretching vibration are expected to give rise to distinct and sharp signals in the Raman spectrum.

| Characteristic Vibrational Frequencies (cm⁻¹) | ||

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | FTIR | 2500 - 3300 (very broad) |

| C=O Stretch (conjugated) | FTIR | 1680 - 1710 (strong, sharp) |

| C=C, C=N Ring Stretches | FTIR, FT-Raman | 1400 - 1600 |

| C-O Stretch | FTIR | 1210 - 1320 |

| O-H Bend (out-of-plane) | FTIR | ~900 (broad) |

| C-Br Stretch | FT-Raman | 500 - 700 |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula (C₅H₃BrN₂O₂). A key characteristic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. nih.gov This distinctive pattern is a clear indicator of a monobrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For a polar compound like a carboxylic acid, Electrospray Ionization (ESI) is a commonly used interface. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is often the most abundant ion observed. plos.org This technique is highly sensitive and is also used for quantitative analysis and impurity profiling.

| Mass Spectrometry Data | |

| Parameter | Expected Value |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | ~202.99 g/mol |

| [M]⁺ (for ⁷⁹Br) | ~201.94 |

| [M+2]⁺ (for ⁸¹Br) | ~203.94 |

| Isotope Ratio ([M]⁺:[M+2]⁺) | ~1:1 |

| [M-H]⁻ (ESI-) | ~200.93 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. While simple, unconjugated carboxylic acids absorb at wavelengths too low to be of significant use (around 210 nm), the pyrimidine ring in this compound constitutes a conjugated aromatic system. libretexts.org This conjugation leads to π → π* electronic transitions that absorb strongly in the UV region, typically between 200 and 400 nm. The carbonyl group of the carboxylic acid can also exhibit a weaker n → π* transition, which may appear as a shoulder on the main absorption band at a longer wavelength, often in the 270-300 nm range. masterorganicchemistry.com The exact position of the absorption maximum (λmax) and the molar absorptivity are characteristic properties of the compound.

| UV-Vis Spectroscopy Predictions | |

| Electronic Transition | Expected Absorption Range (λmax) |

| π → π* (Pyrimidine Ring) | 200 - 300 nm |

| n → π* (Carbonyl) | 270 - 300 nm (weak) |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound, with commercial standards often specifying a purity of >97%. thermofisher.com A common approach is reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). An acid, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. Detection is usually performed with a UV detector set at a wavelength where the compound strongly absorbs.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller stationary phase particles (<2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it a powerful tool for both purity testing and quantitative analysis.

| Typical HPLC/UPLC Method Parameters | |

| Parameter | Typical Condition |

| Technique | Reverse-Phase Chromatography |

| Stationary Phase (Column) | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% Formic Acid) |

| Detection | UV-Vis Detector |

Advanced Research Applications of the 5 Bromopyrimidine 2 Carboxylic Acid Scaffold

Medicinal Chemistry and Pharmaceutical Development

Role as a Key Pharmaceutical Intermediate and Drug Discovery Building Block

5-Bromopyrimidine-2-carboxylic acid is a versatile and crucial intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals. fishersci.comcymitquimica.com Its significance in pharmaceutical development stems from its role as a foundational building block for more complex molecules. guidechem.com The presence of both a bromine atom and a carboxylic acid group on the pyrimidine (B1678525) ring provides unique reactivity, allowing for a variety of chemical modifications. This adaptability makes it an invaluable tool in drug discovery for creating diverse molecular structures with potential therapeutic applications. guidechem.com

The compound is widely used in the synthesis of novel pharmaceutical agents, including those targeting a range of diseases. guidechem.comlookchem.com Its structural framework is a key component in the development of new drugs, where it can be modified to interact with specific biological targets. lookchem.com Researchers utilize this compound to synthesize libraries of compounds for high-throughput screening, a critical process in identifying new drug candidates. Its utility extends to the creation of compounds for neurological disorders and as intermediates for agrochemicals like herbicides and pesticides. lookchem.comchemimpex.com

Development of Anticancer Agents Derived from Pyrimidine Scaffolds

The pyrimidine scaffold, a core component of this compound, is of significant interest in the development of anticancer agents. Derivatives of this compound have demonstrated potential as cytotoxic agents against various cancer cell lines. The unique structure of this compound allows for its use in synthesizing compounds that can induce apoptosis in cancer cells by interfering with critical signaling pathways.

Research has focused on creating novel anticancer compounds by modifying the this compound structure. For instance, its methylsulfonyl derivatives are being explored for their enhanced metabolic stability in anticancer applications. Furthermore, it serves as a starting material for synthesizing inhibitors of enzymes implicated in cancer, such as MAP kinase interacting kinase (Mnk). google.com The development of antibody-drug conjugates, a targeted cancer therapy, has also utilized this compound as a key intermediate in their synthesis. google.com

Investigation of Antiviral Properties

Derivatives of this compound have shown promise in the field of antiviral research. The pyrimidine core is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. Studies have indicated that certain derivatives can effectively inhibit the replication of viruses by targeting essential viral enzymes, such as the polymerase.

The versatility of the this compound scaffold allows for the synthesis of a wide array of compounds with potential antiviral activity. chemimpex.com Researchers have explored its use in creating agents that can interfere with viral life cycles. For example, it has been implicated in the development of compounds that inhibit fatty acid synthase (FASN), an enzyme important in the replication of viruses like the Epstein-Barr virus. google.com

Research into Anti-inflammatory and Analgesic Agents

The this compound scaffold has been investigated for its potential in developing new anti-inflammatory and analgesic agents. Preliminary studies have suggested that compounds derived from this scaffold possess anti-inflammatory properties, indicating their potential for treating autoimmune diseases.

The structural features of this compound make it a suitable starting point for synthesizing molecules that can modulate inflammatory pathways. It has been used in the creation of gastrointestinal-safe anti-inflammatory and analgesic agents. googleapis.com Additionally, its derivatives are being explored in the development of inhibitors for enzymes like autotaxin, which is involved in inflammatory diseases. google.com

Enzyme Inhibitor Design (e.g., Kinases, Adenosine (B11128) Kinase, Tyrosine Kinase, Lysine-Specific Demethylase, EGFR Tyrosine Kinase, COX-2)

This compound is a valuable scaffold for the design of various enzyme inhibitors, a critical area in drug discovery. Its derivatives have shown potential in inhibiting a range of enzymes implicated in numerous diseases.

Kinase Inhibitors: The compound is a known precursor for potential kinase inhibitors. For example, it has been used to synthesize inhibitors of MAP kinase interacting kinase (Mnk), which are being investigated for their utility in cancer treatment. google.com

Adenosine Kinase and Tyrosine Kinase: While specific examples for adenosine kinase were not found in the provided search results, the general applicability of pyrimidine derivatives in kinase inhibition suggests potential in this area. It has been noted as a scaffold for Tyrosine/EGF Receptor Protein Kinase Inhibitors. ambeed.com

Lysine-Specific Demethylase: The search results did not provide specific information on the use of this compound for inhibiting lysine-specific demethylase.

EGFR Tyrosine Kinase: The compound's utility in developing kinase inhibitors extends to EGFR tyrosine kinase, a key target in cancer therapy. ambeed.com

COX-2: Derivatives of this compound have been investigated as inhibitors of Cyclooxygenase (COX), with potential applications in anti-inflammatory therapies. ambeed.com

The following table summarizes the application of this compound in enzyme inhibitor design:

| Enzyme Target | Therapeutic Area | Reference |

| MAP kinase interacting kinase (Mnk) | Cancer | google.com |

| Tyrosine / EGF Receptor Protein Kinase | Cancer | ambeed.com |

| Cyclooxygenase (COX) | Inflammation | ambeed.com |

| Autotaxin | Inflammatory Diseases | google.com |

| Fatty Acid Synthase (FASN) | Viral Infections, Cancer | google.com |

Exploration of Antimicrobial and Antifungal Activities

The this compound scaffold is also being explored for its potential antimicrobial and antifungal properties. Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. smolecule.com

Research in this area focuses on synthesizing new compounds from this compound that can effectively combat microbial infections. lookchem.com For instance, it has been used to prepare inhibitors of bacterial enzymes like DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial survival. Additionally, d-f bimetallic complexes constructed using this compound have been studied for their potential antimicrobial activity. researchgate.net While direct antifungal applications were not detailed in the search results, the broad antimicrobial potential of pyrimidine derivatives suggests this as a possible area of future research. google.com

Applications in Neurological Disorder Research

The this compound scaffold is instrumental in the development of novel therapeutic agents for neurological disorders. Researchers utilize this compound as a starting material for the synthesis of positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are implicated in a variety of central nervous system (CNS) functions and their modulation is a promising strategy for treating conditions such as schizophrenia, anxiety, and neurodegenerative diseases. The pyrimidine core of the molecule is a key structural element that can be tailored to achieve desired pharmacological properties.

Derivatives of this compound have been investigated for their potential to cross the blood-brain barrier, a critical attribute for CNS-active drugs. The lipophilicity and molecular size of these compounds can be fine-tuned through chemical synthesis to enhance their ability to reach their target receptors in the brain. For instance, the conversion of the carboxylic acid to an amide can significantly alter the molecule's polarity and hydrogen bonding capabilities, influencing its pharmacokinetic profile.

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement is a widely employed strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com this compound and its derivatives are frequently used in such strategies. The pyrimidine ring itself can act as a bioisostere for a phenyl ring, offering improved metabolic stability and altered electronic properties. mdpi.com

The carboxylic acid group is a common pharmacophore, but its presence can sometimes lead to poor membrane permeability and metabolic instability. nih.gov Therefore, medicinal chemists often replace it with bioisosteres to enhance drug-like properties. nih.gov Common bioisosteres for the carboxylic acid in this scaffold include tetrazoles, sulfonamides, and other acidic heterocycles. drughunter.comresearchgate.net These replacements can modulate the acidity (pKa), lipophilicity, and hydrogen bonding patterns of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For example, replacing a carboxylic acid with a tetrazole ring can sometimes enhance potency, as seen in the development of some angiotensin II receptor antagonists. nih.gov

The bromine atom at the 5-position also plays a crucial role. It can be retained to participate in halogen bonding with the target protein or it can be replaced with other functional groups through cross-coupling reactions to explore different chemical spaces and improve target engagement.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the optimization of biologically active compounds. The this compound scaffold provides a versatile platform for systematic SAR exploration. By modifying different parts of the molecule, researchers can understand how structural changes influence biological activity.

Key modifications in SAR studies involving this scaffold include:

Substitution at the 5-position: The bromine atom can be replaced with a variety of other groups using metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of different aryl or heteroaryl groups to probe the binding pocket of the target protein and enhance potency and selectivity.

Modification of the carboxylic acid group: As mentioned in the bioisosteric replacement section, converting the carboxylic acid to esters, amides, or other bioisosteres can significantly impact biological activity. For example, the formation of an amide can introduce new hydrogen bond donors and acceptors, leading to stronger interactions with the target.

Introduction of substituents on the pyrimidine ring: While the parent scaffold is this compound, further substitutions on the pyrimidine ring can be explored to fine-tune the electronic properties and steric profile of the molecule.

These systematic modifications allow researchers to build a comprehensive understanding of the SAR, leading to the design of more potent and selective drug candidates. For instance, in the development of kinase inhibitors, substituting the carboxylic acid with a methylthio group in a related compound led to a tenfold improvement in binding affinity.

Agrochemical Research and Development

The this compound scaffold is also a significant component in the field of agrochemical research, contributing to the development of new and effective crop protection agents.

Synthesis of Herbicides and Fungicides

This compound serves as a key intermediate in the synthesis of a variety of herbicides and fungicides. lookchem.comguidechem.comcymitquimica.com The pyrimidine core is a common feature in many commercially successful agrochemicals. The reactivity of the bromine atom at the 5-position allows for the facile introduction of various functional groups, leading to the creation of diverse libraries of compounds for screening. myuchem.com

The general approach involves using this compound as a starting material and modifying its structure to target specific enzymes or pathways in weeds or fungi. These modifications can include esterification or amidation of the carboxylic acid group and substitution of the bromine atom through nucleophilic aromatic substitution or cross-coupling reactions.

Contribution to Improved Crop Yield and Protection Agents

The development of new herbicides and fungicides from the this compound scaffold directly contributes to improved crop yields by providing farmers with more effective tools to control weeds and diseases. lookchem.com By creating more potent and selective agrochemicals, researchers can help reduce the amount of active ingredient needed per unit area, which can have positive environmental implications.

Furthermore, the versatility of this scaffold allows for the development of crop protection agents with novel modes of action. This is crucial in combating the evolution of resistance in weeds and pathogens to existing agrochemicals. The ability to systematically modify the this compound structure facilitates the discovery of compounds that can overcome these resistance mechanisms.

Materials Science Applications

Beyond its applications in the life sciences, the this compound scaffold is also finding use in the field of materials science, particularly in the synthesis of functional materials.

The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic acid group make this compound and its derivatives excellent ligands for coordinating with metal ions. This property is exploited in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing.

For example, pyrimidine-carboxylate ligands have been used to create MOFs with well-defined topologies and selective gas sorption properties. acs.orgnih.gov While the specific use of this compound in MOFs is an area of ongoing research, its structural motifs are highly relevant to the design of new functional materials. The bromine atom offers a potential site for post-synthetic modification of the MOF, allowing for the tuning of its properties after the initial framework has been assembled. Additionally, pyrimidine-based ligands have been used to cap nanoparticles, creating materials with interesting antimicrobial and antioxidant properties. nih.gov

Analytical Chemistry Methodologies

In the field of analytical chemistry, the focus on this compound is primarily related to its status as a member of the broader class of pyrimidine derivatives, which are of significant interest in pharmaceutical and biological research.

While this compound is more commonly a synthetic building block than a direct analytical reagent, the methodologies for its detection and the quantification of related pyrimidine derivatives are a significant area of analytical science. guidechem.com The analysis of pyrimidine derivatives is often critical in biopharmaceutical studies, where they are investigated as potential therapeutic agents. researchgate.net

Advanced analytical techniques are required for the sensitive and accurate quantification of these compounds in complex matrices such as biological fluids. High-performance liquid chromatography (HPLC), particularly in a reversed-phase setup, is a predominant technique for separating pyrimidine derivatives. researchgate.net For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (MS), a technique known as LC-MS. nih.gov This powerful combination allows for the precise identification and quantification of compounds like this compound, even at very low concentrations.

The development of such analytical methods is crucial for drug discovery, metabolic studies, and quality control in the pharmaceutical industry. nih.govgrowingscience.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 37131-87-6 |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | 202.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 193-198°C |

| Boiling Point | 419.7°C at 760 mmHg |

| Density | 1.941 g/cm³ |

| Water Solubility | Slightly soluble |

| Acidity (pKa) | 2.85 ± 0.10 (Predicted) |

Table data sourced from multiple chemical suppliers and databases. lookchem.com

Future Directions and Emerging Research Avenues for 5 Bromopyrimidine 2 Carboxylic Acid

Design and Implementation of Novel and Efficient Synthetic Pathways

The development of innovative and efficient synthetic routes to 5-bromopyrimidine-2-carboxylic acid and its analogs is a cornerstone of advancing research in this area. While traditional methods involving the bromination of pyrimidine (B1678525) followed by carboxylation exist, researchers are actively pursuing more streamlined and versatile strategies. A key focus is on late-stage functionalization, which allows for the introduction of diverse substituents in the final steps of a synthesis. This approach is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed cross-coupling reactions have been effectively utilized to introduce various aryl and alkyl groups at the 5-position of the pyrimidine ring, demonstrating the power of this strategy in generating chemical diversity. nih.gov

Advanced Computational Modeling for Predictive Drug Design and Mechanism Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, and its application to this compound derivatives is poised to accelerate the discovery of new therapeutic agents. nih.goveco-vector.com Computational methods are employed for a variety of purposes, including filtering large compound libraries to identify potential hits, guiding the optimization of lead compounds to improve their efficacy and pharmacokinetic properties, and designing entirely new molecules. nih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two of the most widely used CADD approaches. emanresearch.org In the context of this compound, SBDD can be used to model the interactions of its derivatives with the active sites of target proteins, providing insights into the structural features required for potent binding. nih.govemanresearch.org This information can then be used to design new analogs with improved affinity and selectivity. LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are valuable when the three-dimensional structure of the target is unknown. emanresearch.orgmdpi.com These approaches identify the common chemical features of a series of active compounds and use this information to predict the activity of new molecules. mdpi.com

Future research in this area will likely involve the use of more sophisticated computational techniques, such as machine learning and artificial intelligence, to develop more accurate predictive models. mdpi.com These advanced algorithms can analyze vast datasets to identify subtle structure-activity relationships that may not be apparent from traditional methods. Additionally, molecular dynamics simulations can be used to study the dynamic behavior of ligand-protein complexes, providing a more complete understanding of the binding process. emanresearch.org

Exploration of New Biological Targets and Therapeutic Modalities

While derivatives of this compound have shown promise as inhibitors of certain kinases and as potential anticancer and anti-inflammatory agents, there is a vast and largely unexplored landscape of other biological targets that could be modulated by this versatile scaffold. nih.gov The ability of the pyrimidine ring to participate in a variety of non-covalent interactions, combined with the diverse chemical space that can be accessed through modification of the bromo and carboxylic acid groups, suggests that these compounds could be tailored to interact with a wide range of proteins.

Future research will focus on screening libraries of this compound derivatives against a broad panel of biological targets to identify new therapeutic opportunities. This could include enzymes, receptors, and ion channels involved in a variety of disease areas, such as neurodegenerative disorders, metabolic diseases, and infectious diseases. mdpi.com

Furthermore, the field is moving beyond traditional enzyme inhibition and exploring new therapeutic modalities. srce.hr For example, the development of PROteolysis TArgeting Chimeras (PROTACs) represents an exciting new frontier. srce.hr These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The this compound scaffold could potentially be incorporated into PROTAC design, opening up new avenues for therapeutic intervention. srce.hr

Development of Sustainable and Economically Viable Production Methods

As promising lead compounds emerge from drug discovery programs, the development of sustainable and economically viable production methods becomes a critical consideration. Traditional batch manufacturing processes can be resource-intensive and generate significant waste. Therefore, there is a growing emphasis on the implementation of green chemistry principles in pharmaceutical manufacturing.

For the production of this compound and its derivatives, this could involve the use of continuous flow reactors, which offer improved efficiency, safety, and scalability compared to batch processes. The development of catalytic methods that utilize earth-abundant and non-toxic metals would also contribute to a more sustainable manufacturing process. Furthermore, the use of bio-based solvents and reagents, as well as the implementation of effective waste recycling and management strategies, will be crucial in minimizing the environmental impact of production.

Economic viability is also a key factor. The cost of goods for a new therapeutic agent can significantly impact its accessibility to patients. Therefore, the development of efficient and cost-effective synthetic routes from readily available starting materials is a high priority. Process optimization, including the maximization of yields and the minimization of purification steps, will be essential in achieving this goal.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the therapeutic potential of the this compound scaffold, a large and diverse library of derivatives is required. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can be used to rapidly synthesize and evaluate large numbers of compounds. eco-vector.combenthamscience.comwordpress.com

Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. eco-vector.com By combining a set of building blocks in all possible combinations, a vast library of compounds can be generated. In the context of this compound, this could involve reacting a variety of amines, alcohols, or other nucleophiles with the carboxylic acid group, while simultaneously introducing a range of substituents at the 5-position of the pyrimidine ring via cross-coupling reactions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromopyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or carboxylation of pyrimidine precursors. For example, bromination of pyrimidine-2-carboxylic acid derivatives using reagents like or (N-bromosuccinimide) under controlled temperatures (60–80°C) can introduce the bromo group. Carboxylation via CO insertion using transition-metal catalysts (e.g., Pd or Cu) is another route. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring by TLC or HPLC. Impurities such as di-brominated byproducts may form if bromination is excessive .

Q. How is this compound characterized to confirm purity and structure?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Reported mp = 193–198°C (decomposition may occur above 200°C) .

- NMR Spectroscopy : -NMR (DMSO-d) shows distinct peaks for the pyrimidine ring (δ 8.5–9.0 ppm) and carboxylic proton (δ 13.0 ppm). -NMR confirms the bromine and carboxylate carbons.

- Mass Spectrometry : ESI-MS (negative mode) should display [M–H] at m/z 202.9 (theoretical MW = 203) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is hazardous (H315, H319, H335) and requires PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation; store in airtight containers at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for medicinal chemistry applications?

- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/DMF.

- Temperature : 80–100°C under microwave irradiation reduces reaction time.

- Solvent System : Mixed polar solvents (e.g., DMF:HO) enhance solubility. Monitor progress via LC-MS to minimize decarboxylation side reactions. Post-reaction purification uses silica gel chromatography (EtOAc/hexane) .

Q. What strategies resolve contradictions in reported yields for carboxylate-to-amide derivatization?

- Methodological Answer : Discrepancies often arise from:

- Activation Methods : Compare EDCl/HOBt vs. TBTU for carboxylate activation.

- Nucleophile Reactivity : Steric hindrance from bulky amines reduces yields.

- Byproduct Analysis : Use -NMR (if fluorinated amines are used) or HRMS to detect unreacted starting material. Systematic DOE (Design of Experiments) can identify optimal molar ratios and reaction times .

Q. How does the electronic nature of the pyrimidine ring influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing carboxylate and bromine groups direct electrophilic substitution to the 4-position of the pyrimidine ring. DFT calculations (e.g., Gaussian 09) predict charge distribution, guiding regioselective modifications. Experimental validation via X-ray crystallography (as in related indan-carboxylic acid derivatives) confirms structural outcomes .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Common impurities include residual solvents (DMF, THF) and brominated byproducts. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。